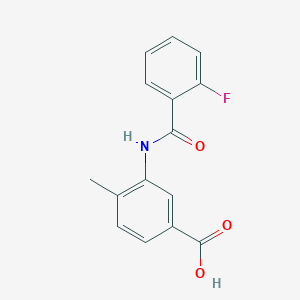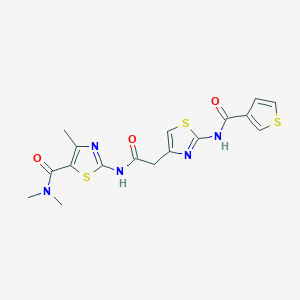![molecular formula C19H15BrFN3O2 B2502061 3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide CAS No. 920249-06-5](/img/structure/B2502061.png)
3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their synthesis, characterization, and biological activities, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of benzamide derivatives is a well-documented process in the literature. For instance, the synthesis of N-substituted imidazolylbenzamides is described, indicating that the imidazolyl moiety can be a viable replacement for other functional groups to produce compounds with electrophysiological activity . Similarly, the synthesis of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives is reported, starting from a specific fluoroaniline precursor . These methods typically involve multi-step reactions, including the use of reagents like bromoacethophenone derivatives , and are characterized by techniques such as NMR, FT-IR, and LC-MS .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The crystal structures of related compounds, such as N-[2-(trifluoromethyl)phenyl]benzamides, have been reported, showing significant differences in the dihedral angles between the benzene rings depending on the halogen substituent . These structural details are important as they can affect the compound's binding affinity and overall biological activity.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, which are essential for their biological function. The papers provided do not detail specific reactions for the compound , but they do discuss the reactivity of similar compounds. For example, substituted benzamide derivatives have been synthesized through reactions involving aldehydes, ketones, and guanidine . These reactions are often used to introduce different substituents that can modulate the compound's activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The papers suggest that these properties are characterized using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry . These properties include solubility, melting point, and stability, which are important for the compound's application in biological systems.
Relevant Case Studies
While the papers do not provide case studies on the specific compound, they do offer insights into the biological activities of similar benzamide derivatives. For instance, some compounds have shown potency in in vitro assays for cardiac electrophysiological activity , while others have been evaluated for their antimicrobial activity against various bacteria and fungi . These studies suggest that benzamide derivatives can be promising candidates for the development of new therapeutic agents.
Scientific Research Applications
Synthesis and Characterization
Compounds with similar structural motifs to "3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide" are synthesized through various chemical reactions, showcasing the methodologies involved in the creation and modification of complex organic molecules. For instance, the synthesis of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives involves multi-step synthetic routes, including bromination, amidation, and condensation reactions. These compounds are characterized using techniques like NMR, FT-IR, and LC-MS, providing detailed insight into their molecular structure and properties (Achugatla et al., 2017).
Biological Activities
The search for novel compounds with potential therapeutic applications involves screening synthesized compounds for biological activities. Similar compounds to the one have been explored for their antifungal, antibacterial, and anti-inflammatory properties. For example, pyrimidine derivatives containing an amide moiety have shown significant antifungal activity against various fungal strains, indicating the potential of these compounds in developing new antifungal agents (Wu et al., 2021). Such studies are crucial for identifying new drug candidates in the fight against resistant microbial strains.
properties
IUPAC Name |
3-bromo-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3O2/c20-15-3-1-2-14(12-15)19(25)22-10-11-26-18-9-8-17(23-24-18)13-4-6-16(21)7-5-13/h1-9,12H,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIFRNQUMAPPAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B2501981.png)
![Ethyl 3-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2501982.png)


![Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501988.png)
![N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide](/img/structure/B2501989.png)
![2-chloro-4-fluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2501990.png)

![N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2501996.png)
![2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid](/img/structure/B2501997.png)

![N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501999.png)